

UPLC-QqQ-MS/MS profiling isorhapontin

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Compound Focus: Isorhapontin

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Introduction to Isorhapontigenin

Isorhapontigenin (ISO) is a natural stilbene derivative, recognized as a methoxylated analog of the well-known compound resveratrol [1] [2]. It is found in various plants, notably in the *Gnetum* genus, and has attracted significant scientific interest due to its broad pharmacological potential. Pre-clinical studies have demonstrated that isorhapontigenin possesses anti-inflammatory, anti-cancer, anti-oxidation, and cardio-protective activities [1] [2]. A key advantage of isorhapontigenin over resveratrol is its superior oral bioavailability and more favorable pharmacokinetic profile, making it a promising candidate for nutraceutical and pharmaceutical development [2].

UPLC-QqQ-MS/MS Analysis Protocol

This section provides a detailed methodology for the precise quantification of isorhapontigenin in biological matrices, such as rat plasma, using UPLC-QqQ-MS/MS. The method is adapted from established protocols for stilbenes and other secondary metabolites [3] [2] [4].

1. Instrumentation and Chromatography

- **System:** Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (QqQ-MS).
- **Column:** Acquity UPLC BEH C18 column (e.g., 1.7 μm , 2.1 x 100 mm) or an Acquity UPLC HSS T3 C18 column (1.8 μm , 100 x 2.1 mm) for improved retention of polar compounds [5] [6].

- **Mobile Phase:** A binary gradient system is recommended.
 - **Mobile Phase A:** Water with 0.1% formic acid.
 - **Mobile Phase B:** Acetonitrile or Methanol with 0.1% formic acid.
- **Gradient Program:** | Time (min) | Flow Rate (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.00 | 0.40 | 95 | 5 | | 2.00 | 0.40 | 95 | 5 | | 8.00 | 0.40 | 5 | 95 | | 10.00 | 0.40 | 5 | 95 | | 10.10 | 0.40 | 95 | 5 | | 12.00 | 0.40 | 95 | 5 |
- **Column Temperature:** 40 °C.
- **Injection Volume:** 1-5 µL.

2. Mass Spectrometric Detection (QqQ-MS)

- **Ionization Mode:** Electrospray Ionization (ESI), operating in **negative ion mode** for better sensitivity for phenolic compounds.
- **Operation Mode:** Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- **Source Parameters:** (To be optimized)
 - Capillary Voltage: 3.0 kV
 - Desolvation Temperature: 500 °C
 - Desolvation Gas Flow: 1000 L/Hr
- **MRM Transitions for Isorhapontigenin:** The table below lists example parameters. **Note:** These values must be experimentally optimized for your specific instrument. | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) | | :--- | :--- | :--- | :--- | :--- | | Isorhapontigenin | 257.1 | 143.0 [M-H-C₇H₇O₂]⁻ | 20 | 0.05 | | 257.1 | 107.0 | 30 | 0.05 |
 - *Internal Standard:* Isotopically labeled resveratrol (e.g., ¹³C₆-resveratrol) is highly recommended as an Internal Standard (IS) to correct for matrix effects and instrument variability [2].

3. Sample Preparation (Rat Plasma)

- **Protein Precipitation:** A simple and fast method.
 - Thaw plasma samples on ice or at room temperature.
 - Aliquot 25 µL of plasma into a microcentrifuge tube.
 - Add 75 µL of ice-cold **methanol** containing the internal standard.
 - Vortex vigorously for 3-5 minutes.
 - Centrifuge at 14,000 rpm (~18,000 × g) for 10 minutes at 4°C.
 - Transfer 50 µL of the clear supernatant to a clean vial for UPLC-MS/MS analysis [2] [6].

4. Method Validation The developed method should be validated according to guidelines (e.g., EMA) to ensure reliability, including:

- **Linearity:** A calibration curve (e.g., 1-500 ng/mL) with a correlation coefficient (R²) > 0.99.
- **Accuracy & Precision:** Within 85-115% of the nominal value for QC samples.

- **Lower Limit of Quantification (LLOQ):** The lowest concentration that can be measured with acceptable accuracy and precision (e.g., 1 ng/mL).
- **Recovery & Matrix Effects:** Evaluated by comparing the analyte response in plasma samples to neat solutions.

Application in Pharmacokinetic Profiling

The UPLC-QqQ-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of isorhapontigenin in pre-clinical models [2]. The table below summarizes key findings from a study in Sprague-Dawley rats:

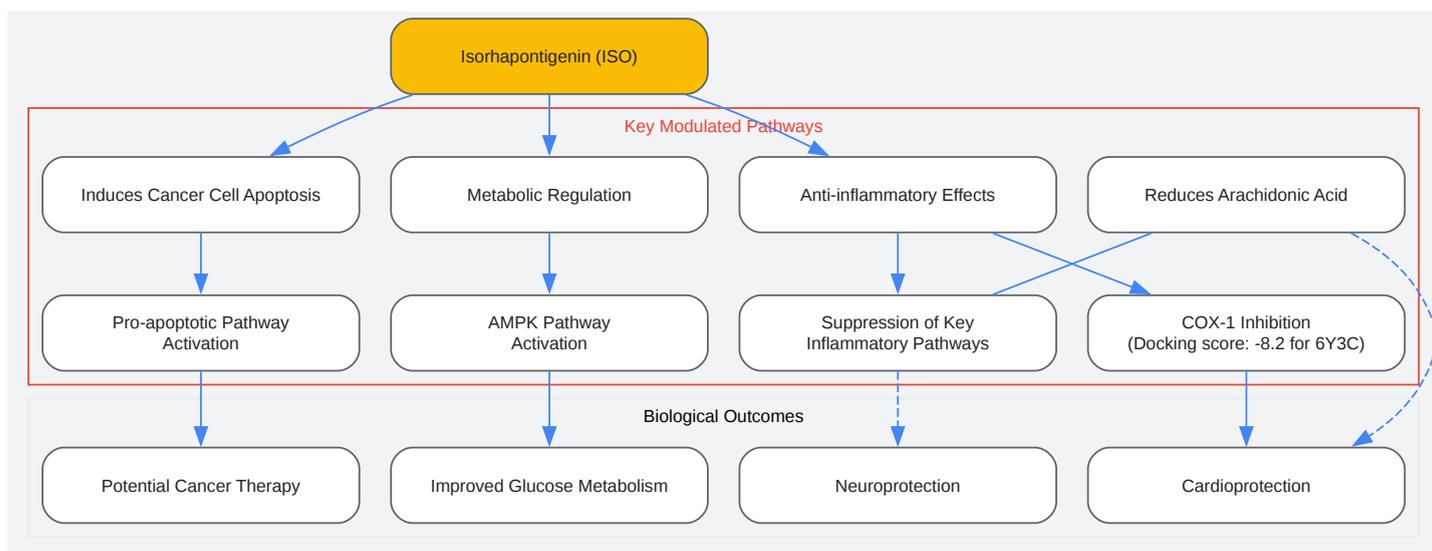
Pharmacokinetic Parameter	Isorhapontigenin (Single Oral Dose, 200 µmol/kg)	Resveratrol (For Comparison)
C_{max}/Dose (Normalized Max Concentration)	Higher	Approximately 2-3 times lower than ISO
AUC/Dose (Normalized Exposure)	Higher	Approximately 2-3 times lower than ISO
Oral Bioavailability (F)	~Superior	Lower than ISO
Clearance (CL)	Fairly rapid (upon IV administration)	-
Mean Residence Time (MRT)	Long in systemic circulation (after oral dose)	-

Key Findings:

- **Rapid Absorption and Long Circulation:** Isorhapontigenin is rapidly absorbed after oral administration and maintains a long residence time in the systemic circulation [2].
- **Dose-Dependent Exposure:** Dose escalation from 100 to 200 µmol/kg resulted in higher dose-normalized exposure (AUC/Dose) and maximal concentration (C_{max}/Dose), indicating predictable pharmacokinetics [2].
- **Superior to Resveratrol:** The pharmacokinetic profiles of isorhapontigenin are superior to those of resveratrol, with approximately **two to three times greater** oral bioavailability and systemic exposure, addressing a major limitation of resveratrol [2].

Biological Pathways and Mechanisms

Isorhapontigenin exerts its diverse pharmacological effects through modulation of multiple signaling pathways. Computational and network pharmacology analyses suggest it acts via many immune system and cancer pathways [1].



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Diagram Title: Proposed Signaling Pathways of Isorhapontigenin

The diagram above summarizes the multi-target mechanism of action of isorhapontigenin. Molecular docking studies have shown that isorhapontigenin has a high affinity for human COX-1 receptor proteins (docking scores of -8.2 and -8.4), underscoring its potential as a potent anti-inflammatory agent [1]. Furthermore, metabolomic investigations in rats have revealed that one-week administration of isorhapontigenin significantly reduces plasma levels of **arachidonic acid** (a precursor to pro-inflammatory mediators) and **cholesterol**, while also impacting pathways related to glucose metabolism [2].

Conclusion

The UPLC-QqQ-MS/MS platform provides a robust, sensitive, and specific solution for analyzing isorhapontigenin in complex biological samples. The methodologies outlined here enable reliable quantification for pharmacokinetic and metabolomic studies. The compelling pre-clinical data on isorhapontigenin—highlighting its diverse health-promoting activities and, crucially, its favorable pharmacokinetic profile over resveratrol—strongly supports its continued investigation as a promising nutraceutical or therapeutic agent.

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